BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal structure of 4-Methoxy-2-o0xo-1,2-
dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-Methoxy-2-oxo-1,2-
Compound Name: _ o o
dihydropyridine-3-carboxylic acid

Cat. No.: B1442379

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxy-2-o0xo-1,2-
dihydropyridine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-ox0-1,2-dihydropyridine-3-carboxylic acid (C7H7NO4, Molar Mass: 169.14
g/mol) is a heterocyclic compound of significant interest in medicinal chemistry and organic
synthesis.[1][2][3] Its structure, featuring a pyridone core, a carboxylic acid, and a methoxy
group, presents a unique combination of functionalities that make it a valuable building block
for the development of novel therapeutic agents.[1] This guide provides a detailed examination
of its structural characteristics, synthesis, and potential applications, with a focus on the solid-
state properties dictated by its crystal structure. We will explore the anticipated molecular
geometry, intermolecular interactions, and the experimental methodologies required for its
definitive characterization.

Introduction: The Significance of the Pyridone
Scaffold

The 2-pyridone motif is a privileged scaffold in drug discovery, forming the core of numerous
biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor,
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coupled with the planarity of the ring system, allows for specific and high-affinity interactions
with biological targets. The incorporation of a carboxylic acid at the 3-position and a methoxy
group at the 4-position further functionalizes the core, influencing its electronic properties,
solubility, and potential as a pharmacophore.

The carboxylic acid moiety, in particular, is a critical feature in many drugs, primarily due to its
ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein
binding sites.[4] The strategic placement of this group on the pyridone ring makes 4-Methoxy-
2-ox0-1,2-dihydropyridine-3-carboxylic acid a versatile intermediate for creating compounds
with potential applications ranging from antibacterial to anticancer agents.[5][6] Understanding
its three-dimensional structure in the solid state is paramount for predicting its behavior and for
rational drug design.

Synthesis and Crystallization Workflow

The synthesis of functionalized 2-pyridone-3-carboxylic acids can be achieved through various
synthetic routes. While a specific, published procedure for this exact molecule is not readily
available, a general and robust methodology can be adapted from established protocols for
analogous structures.[5][6]

Experimental Protocol: A Plausible Synthetic Approach

This protocol outlines a conceptual pathway. The causality behind each step is to build the
heterocyclic core and then introduce the necessary functional groups.

» Step 1: Ynone Activation: The synthesis would likely begin with an appropriate ynone (an
a,B-acetylenic ketone) precursor. This substrate is activated with a strong electrophile, such
as triflic anhydride, in an anhydrous, aprotic solvent like dichloromethane (CHzClz) under an
inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C). This activation
makes the alkyne susceptible to nucleophilic attack.

o Step 2: Nucleophilic Addition & Cyclization: A suitable bis(trimethylsilyl) ketene acetal is then
added to the activated ynone.[6] This initiates a nucleophilic addition, which is followed by an
intramolecular cyclization cascade to form the dihydropyridine ring system. The reaction is
typically stirred at low temperature for several hours to ensure completion.
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o Step 3: Workup and Purification: Upon completion, the reaction is quenched, and the crude
product is extracted. Purification is achieved through column chromatography on silica gel,
using a gradient of ethyl acetate and hexane or a similar solvent system to isolate the target
compound.

o Step 4: Crystallization: High-purity single crystals suitable for X-ray diffraction are obtained
through slow evaporation. The purified compound is dissolved in a minimal amount of a
suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial.
Over several days, as the solvent slowly evaporates, crystals of the compound will form.

Workflow Diagram: Synthesis and Crystallization
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Caption: Workflow for synthesis, crystallization, and analysis.
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Crystal Structure and Intermolecular Interactions

While a definitive, publicly available crystal structure for 4-Methoxy-2-oxo-1,2-
dihydropyridine-3-carboxylic acid has not been deposited in crystallographic databases, we
can infer its key structural features based on related compounds.[7][8] The analysis of such
structures provides a robust framework for understanding its solid-state behavior.

Expected Molecular Geometry

The core 1,2-dihydropyridine ring is expected to be largely planar. The carboxylic acid and
methoxy substituents will be positioned on this plane. Steric hindrance between the carbonyl of
the carboxylic acid and the adjacent methoxy group may cause a slight torsion, rotating the
carboxylic acid group out of the plane of the pyridine ring, a common feature in ortho-
substituted aromatic acids.[8]

Anticipated Crystallographic Data

The following table presents a set of representative crystallographic parameters that could be
expected for this compound, based on data from similarly sized organic molecules.[7] This data
is for illustrative purposes and must be confirmed by experimental single-crystal X-ray
diffraction.
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Parameter Anticipated Value Significance

Describes the basic symmetry

Crystal System Monoclinic or Orthorhombic ]
of the unit cell.
Defines the specific symmetry
Space Group P2i/c or Pca2: ) o )
operations within the unit cell.
a (A) 6-10 Unit cell dimension.
b (A) 10-15 Unit cell dimension.
c (A) 15-22 Unit cell dimension.
Unit cell angle (for monoclinic
B(®) 90 - 105
system).
Volume (A3) 1200 - 1500 Volume of the unit cell.
. 4 Number of molecules per unit
cell.
Theoretical density based on
Calculated Density (g/cm3) 14-1.6 molecular weight and cell

volume.

Dominant Intermolecular Interaction: Hydrogen Bonding

The most significant intermolecular force governing the crystal packing will be the hydrogen
bonding mediated by the carboxylic acid groups. Carboxylic acids almost universally form
centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H---O
hydrogen bonds, creating a robust R2%2(8) graph-set motif.[8] This strong interaction is a primary
determinant of the crystal's thermodynamic stability and physical properties, such as melting
point. Further, the N-H group of the pyridone ring and the C=0 of the carboxylic acid can
participate in additional hydrogen bonding, creating extended one- or two-dimensional
networks.

Caption: Hydrogen-bonded carboxylic acid dimer motif.

Spectroscopic and Physicochemical Profile
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Spectroscopic analysis provides confirmation of the molecular structure and is essential for
quality control in synthesis.

e Molecular Formula: C7H7NOa[1]

e Molecular Weight: 169.14 g/mol [1]

Expected Spectroscopic Signhatures

e 1H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm),
distinct signals for the protons on the pyridine ring, a broad singlet for the carboxylic acid
proton (>10 ppm), and a signal for the N-H proton.

e 13C NMR: Carbon signals would confirm the presence of the carbonyls (C=0) of the pyridone
and carboxylic acid (~160-170 ppm), carbons of the aromatic ring, and the methoxy carbon
(~55-60 ppm).

o FT-IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the
carboxylic acid (a broad band from 2500-3300 cm™1), the C=0 stretches of the acid and
amide (~1650-1710 cm~1), and C-O stretching for the methoxy group. The presence of
strong hydrogen bonding would shift the C=0 and O-H frequencies.[9][10]

Relevance in Drug Design and Development

The title compound serves as a prime example of a bioisosteric building block. Bioisosteres are
substituents or groups with similar physical or chemical properties that impart similar biological
properties to a chemical compound.[11] The carboxylic acid group is a classic pharmacophore,
but it can sometimes lead to poor metabolic stability or cell permeability.

The 2-pyridone-3-carboxylic acid scaffold can be considered a bioisostere for other acidic
functional groups or can be further modified.[4][12] For instance, the carboxylic acid could be
converted to an ester or amide to create prodrugs with improved pharmacokinetic profiles. The
methoxy group can be varied to modulate lipophilicity and target engagement. The inherent
properties of this molecule make it a valuable starting point for generating libraries of diverse
compounds for high-throughput screening in drug discovery campaigns.

Conclusion
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4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a well-defined chemical entity
with high potential as an intermediate in pharmaceutical development. While its definitive
crystal structure awaits experimental determination, a thorough analysis of analogous
compounds allows for a confident prediction of its molecular geometry and solid-state packing,
which is dominated by strong hydrogen-bonded dimer formation. The confluence of the
pyridone core, a carboxylic acid, and a methoxy group provides a rich platform for synthetic
modification, enabling the exploration of new chemical space in the pursuit of novel
therapeutics. This guide provides the foundational knowledge required for researchers to
effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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